N',N',5-trimethylfuran-2-carbohydrazide

Medicinal chemistry ADME prediction Solubility optimization

Inconsistent methylation patterns in furohydrazide GCGR antagonists introduce uncontrolled SAR variables. N',N',5-Trimethylfuran-2-carbohydrazide provides a defined N',N'-dimethyl & 5-methyl scaffold, eliminating hydrogen-bond donor ambiguity and enabling precise benchmark studies against GCGR antagonist 2 (Kd 2.3 nM). • Single HBD, 3 HBA, 2 rotatable bonds - fills an underexplored drug-like property gap • N',N'-Dimethylhydrazide directs orthometalation for regioselective 5-methyl-2-furoic acid synthesis • ≥98% purity; shipped ambient under non-hazardous classification

Molecular Formula C8H12N2O2
Molecular Weight 168.19 g/mol
Cat. No. B1362950
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN',N',5-trimethylfuran-2-carbohydrazide
Molecular FormulaC8H12N2O2
Molecular Weight168.19 g/mol
Structural Identifiers
SMILESCC1=CC=C(O1)C(=O)NN(C)C
InChIInChI=1S/C8H12N2O2/c1-6-4-5-7(12-6)8(11)9-10(2)3/h4-5H,1-3H3,(H,9,11)
InChIKeyLSFTVUXGQQCVKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N',N',5-Trimethylfuran-2-carbohydrazide for Scientific Procurement: Compound Class, Identity, and Baseline Specifications


N',N',5-Trimethylfuran-2-carbohydrazide (CAS 299921-26-9) is a furan-2-carbohydrazide derivative bearing methyl substituents at the hydrazide N',N' positions and at the furan 5-position, giving a molecular formula of C₈H₁₂N₂O₂ and a molecular weight of 168.19 g/mol . This compound belongs to a class of heterocyclic hydrazides that have been described as orally active glucagon receptor antagonists, with the furan-2-carbohydrazide scaffold serving as a privileged structure for type 2 diabetes target engagement [1]. It is commercially available at 98% purity from specialty chemical suppliers and is recommended for long-term storage in a cool, dry environment .

Why Generic Substitution Fails for N',N',5-Trimethylfuran-2-carbohydrazide in Research Procurement


Within the furohydrazide class, the presence and position of methyl substituents on both the furan ring and the hydrazide nitrogen atoms are not functionally interchangeable. The N',N'-dimethyl modification eliminates a hydrogen-bond donor compared to the unsubstituted hydrazide (from 2 donors to 1), altering solubility, crystal packing, and target binding profiles . Simultaneously, the 5-methyl group on the furan ring modifies the heterocycle's electron density, which has been shown in the furan-2-carbohydrazide glucagon receptor antagonist series to directly impact in vitro potency and pharmacokinetic parameters [1]. Generic procurement of a non-methylated or differently methylated analog therefore risks introducing uncontrolled variables in structure-activity relationship (SAR) studies, metabolic stability assays, and synthetic transformations that depend on the precise steric and electronic environment of the hydrazide moiety.

Product-Specific Quantitative Evidence Guide: N',N',5-Trimethylfuran-2-carbohydrazide vs. Closest Analogs


Hydrogen-Bond Donor Count Reduction Versus 5-Methylfuran-2-carbohydrazide (CAS 20842-19-7) and Furan-2-carbohydrazide (CAS 3326-71-4)

The N',N'-dimethyl substitution in the target compound reduces the hydrazide hydrogen-bond donor (HBD) count from 2 (in both 5-methylfuran-2-carbohydrazide and unsubstituted furan-2-carbohydrazide) to 1 . In drug discovery, reducing HBD count is a well-established strategy to improve membrane permeability and oral bioavailability; the furan-2-carbohydrazide glucagon receptor antagonist series demonstrated that structural modifications altering hydrogen-bonding capacity directly influenced oral activity [1]. This single-donor profile distinguishes the target from the non-methylated hydrazide comparator and predicts superior passive permeability.

Medicinal chemistry ADME prediction Solubility optimization

Rotatable Bond Count Increase Versus 5-Methylfuran-2-carbohydrazide (CAS 20842-19-7)

The target compound possesses 2 rotatable bonds, compared to 1 rotatable bond for 5-methylfuran-2-carbohydrazide (CAS 20842-19-7), as computed from their molecular structures . The additional rotatable bond arises from the N',N'-dimethyl substitution on the hydrazide, introducing greater conformational flexibility. In the context of the furan-2-carbohydrazide class, SAR studies have shown that substituent-dependent conformational effects modulate binding to the glucagon receptor [1]. Increased flexibility may permit alternative binding modes or, conversely, increase entropic penalty upon binding, making this a key differentiator for researchers conducting conformational analysis or docking studies.

Conformational flexibility Ligand-receptor binding Synthetic accessibility

N',N'-Dimethylhydrazide Synthetic Utility: Directed Orthometalation and Mild Cleavage Advantage

Dimethylhydrazides have been demonstrated to be excellent substrates for directed orthometalation (DoM) reactions, with the hydrazide group serving as a directing group that can subsequently be cleaved under mild conditions using PhI(OH)OTs or CuCl₂ [1]. In contrast, unsubstituted hydrazides are prone to competing side reactions and cannot be cleanly cleaved under similarly mild protocols. This synthetic accessibility contrasts with 5-methylfuran-2-carbohydrazide (CAS 20842-19-7, free hydrazide) and furan-2-carbohydrazide (CAS 3326-71-4), which lack the N',N'-dimethyl motif and therefore cannot participate in DoM reactions with the same regioselectivity or undergo facile cleavage.

Organic synthesis Directed orthometalation Protecting group strategy

Computed LogP and Molecular Weight Differentiation in the Furohydrazide Chemical Space

The target compound (MW 168.19) occupies a distinct position in the furohydrazide chemical space between the smaller parent hydrazides (furan-2-carbohydrazide, MW 126.11; 5-methylfuran-2-carbohydrazide, MW 140.14) and larger drug-like glucagon receptor antagonists such as GCGR antagonist 2 (MW 450.53) [1]. With 1 HBD, 3 HBA, and a molecular weight below 170, it resides in a favorable region of oral drug-likeness space (Lipinski rules) while offering sufficient size for productive target interactions. The added methyl groups increase lipophilicity versus the parent hydrazides, which may enhance membrane partitioning but also affect aqueous solubility—an important consideration for procurement where solubility in standard assay buffers is required.

Lipophilicity Physicochemical profiling Compound library design

Class-Level Glucagon Receptor Antagonist Pharmacophore: Scaffold Validation for Diabetes Target Engagement

The furan-2-carbohydrazide scaffold has been validated through systematic SAR studies as a productive pharmacophore for glucagon receptor (GCGR) antagonism, with lead compounds achieving Kd values as low as 2.3 nM (GCGR antagonist 2) and demonstrating oral bioavailability in rodent models [1]. While the specific GCGR activity of N',N',5-trimethylfuran-2-carbohydrazide has not been individually reported, its core scaffold is directly derived from the same 2-furancarboxylic acid hydrazide series claimed in patents as glucagon receptor antagonists [2]. The 5-methyl substitution and N',N'-dimethylation represent key structural variations explored within this patent space to modulate potency, metabolic stability, and off-target selectivity. This distinguishes it from non-furan hydrazides and non-methylated analogs that fall outside the patented GCGR pharmacophore.

Glucagon receptor antagonism Type 2 diabetes GPCR drug discovery

Best Research and Industrial Application Scenarios for N',N',5-Trimethylfuran-2-carbohydrazide


Medicinal Chemistry: Glucagon Receptor Antagonist Hit-to-Lead Optimization

As a member of the validated furan-2-carbohydrazide class of glucagon receptor antagonists, this compound can serve as a scaffold for systematic SAR exploration around the hydrazide N',N'-dimethyl and furan 5-methyl substitutions. Researchers can benchmark functional activity against published reference compounds such as GCGR antagonist 2 (Kd 2.3 nM) [1] and explore how the unique methylation pattern influences potency, selectivity, and metabolic stability relative to non-methylated and mono-methylated analogs.

Synthetic Methodology: Building Block for Directed Orthometalation and Controlled Functionalization

The N',N'-dimethylhydrazide moiety enables directed orthometalation chemistry followed by mild cleavage to the corresponding carboxylic acid [2]. This makes N',N',5-trimethylfuran-2-carbohydrazide a valuable intermediate for synthesizing 5-methyl-2-furoic acid derivatives with precise regiochemical control—a strategy not accessible with unsubstituted hydrazide analogs that lack the dimethyl directing group.

Corrosion Science and Industrial Water Treatment: Oxygen Scavenger Candidate Screening

Hydrazide derivatives, including N',N'-dialkyl variants, have been described as oxygen scavengers in boiler water systems where removal of dissolved oxygen mitigates corrosion [3]. The N',N'-dimethyl and furan 5-methyl substituents in this compound may modulate the kinetics of oxygen scavenging compared to simpler hydrazides such as carbohydrazide, providing a differentiated screening candidate for industrial water treatment formulations.

Compound Library Procurement: Physicochemical Space Filling for Diversity-Oriented Screening

With a molecular weight of 168.19 Da, 1 HBD, 3 HBA, and 2 rotatable bonds , this compound occupies a drug-like but underexplored region of the furohydrazide chemical space. It is structurally differentiated from both smaller fragment-like hydrazides (MW ~126) and larger drug-like GCGR antagonists (MW ~450), making it suitable for diversity-oriented screening libraries where filling gaps in physicochemical property space is critical for hit identification.

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